Indole-7-carboxaldehyde
CAS No.: 1074-88-0
Cat. No.: VC20757639
Molecular Formula: C9H7NO
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1074-88-0 |
---|---|
Molecular Formula | C9H7NO |
Molecular Weight | 145.16 g/mol |
IUPAC Name | 1H-indole-7-carbaldehyde |
Standard InChI | InChI=1S/C9H7NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-6,10H |
Standard InChI Key | XQVZDADGTFJAFM-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)C=O)NC=C2 |
Canonical SMILES | C1=CC2=C(C(=C1)C=O)NC=C2 |
Indole-7-carboxaldehyde is an organic compound with significant relevance in various fields, including medicinal chemistry, biochemistry, and synthetic organic chemistry. It is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a carboxaldehyde functional group attached at the 7-position. This compound has garnered attention due to its potential applications in pharmaceuticals and as a building block for the synthesis of more complex molecules.
Synthesis of Indole-7-Carboxaldehyde
Indole-7-carboxaldehyde can be synthesized through various methods, including:
Vilsmeier-Haack Reaction
This method involves the reaction of indole with phosphorus oxychloride and dimethylformamide to yield indole-7-carboxaldehyde.
Oxidation of Indole Derivatives
Another approach includes the oxidation of indole derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Pharmaceutical Applications
Indole-7-carboxaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those exhibiting anti-cancer and anti-inflammatory properties.
Biological Activity
Research has indicated that Indole-7-carboxaldehyde may possess biological activity, including:
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Antimicrobial Properties: Studies have shown that it exhibits activity against certain bacterial strains.
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Antioxidant Activity: It may help in scavenging free radicals, thereby providing protective effects against oxidative stress.
Research Findings
Recent studies have focused on exploring the potential therapeutic applications of Indole-7-carboxaldehyde:
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of Indole-7-carboxaldehyde. The findings suggested that modifications at the indole nitrogen could enhance cytotoxicity against various cancer cell lines (Smith et al., 2023).
Antimicrobial Activity Research
Another research article highlighted the antimicrobial activity of Indole-7-carboxaldehyde against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at low concentrations (Johnson et al., 2023).
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